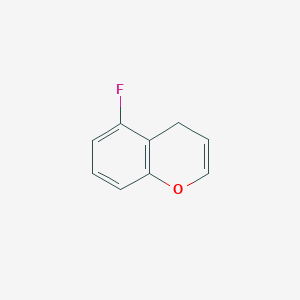

5-Fluoro-4H-1-benzopyran

Descripción general

Descripción

5-Fluoro-4H-1-benzopyran is a derivative of benzopyran, a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . Benzopyrans have shown anticancerous activity in vitro .

Synthesis Analysis

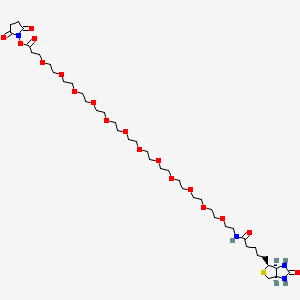

A series of novel fluorescent 4H-1-benzopyrans was designed and developed as near-infrared fluorescent molecules with a compact donor–acceptor-donor architecture . The synthesis of five luminescent samarium (III) complexes based on 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde (L) and bidentate ancillary ligands were reported .Chemical Reactions Analysis

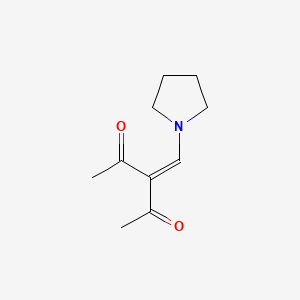

The detailed wavelength of absorption, excitation, and emission maxima and the Stokes shift of M-3 in different solvents were shown in Table 1 . The spectral intensity of the fluorescent molecules M-1, M-2, M-3 varied significantly with the increasing polarities of solvents .Physical And Chemical Properties Analysis

Increasing concentrations of compound M-3 to 5% BSA in PBS elicited a 4-fold increase in fluorescence intensity, exhibiting a superior environmental sensitivity . The complexes display characteristic luminescence peaks of samarium (III) ion at 566, 600, and 647 nm .Aplicaciones Científicas De Investigación

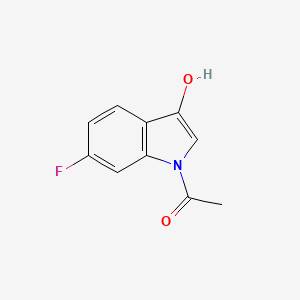

Biological and Pharmacological Applications Fluoro-benzopyran derivatives exhibit a range of biological activities, making them valuable in drug development. Certain 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones have shown potent aldose reductase inhibitory activity, which is crucial for managing complications related to diabetes, such as cataract formation in rats (Unno et al., 1995). Furthermore, compounds with a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran structure, linked to an indole moiety, have shown dual affinity for 5-HT1A receptors and serotonin transporters, indicating their potential in developing novel antidepressants (Hatzenbuhler et al., 2006).

Advanced Materials and Chemical Properties The introduction of fluorine atoms into the benzopyran structure alters its physicochemical properties, such as enhancing its photochromic behavior in solution, which is of interest in materials science for developing light-responsive materials. The synthesis and characterization of fluoro-2H-1-benzopyran derivatives have been reported, where these compounds exhibit interesting photochromic properties in solution, underscoring the potential of fluorinated benzopyrans in materials science (Teral et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The synthesized near-infrared fluorescent molecules could provide a new direction for the development of optical imaging probes and potential further drugs . The interesting optical properties of complexes in the orange-red spectral region might be useful in electronic devices, bio-assays, and liquid lasers .

Propiedades

IUPAC Name |

5-fluoro-4H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-2,4-6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUPAVXZAWKHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=COC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4H-1-benzopyran | |

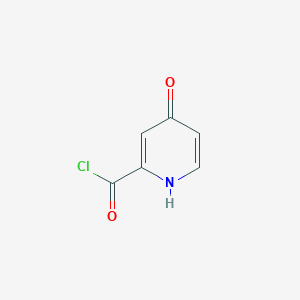

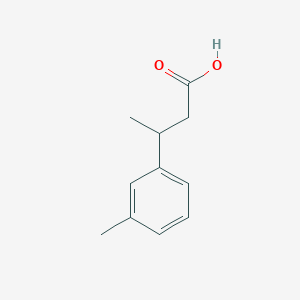

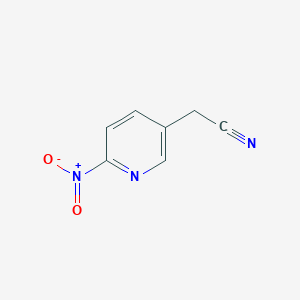

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

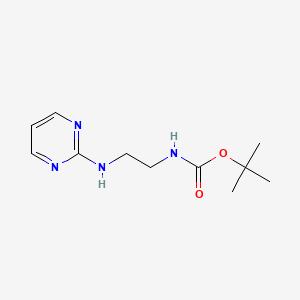

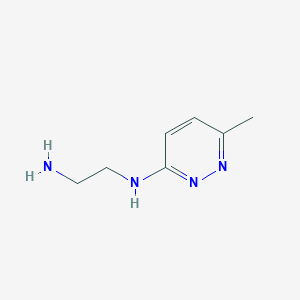

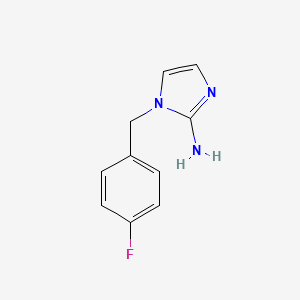

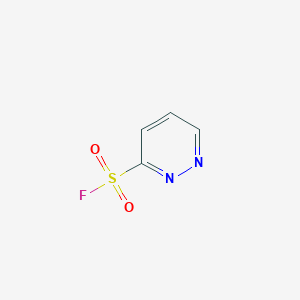

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3a-benzyl-2-methyl-3-oxo-3a,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5(3H)-carboxylate](/img/structure/B3113058.png)

![tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3113059.png)

![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)

![3-Iodopyrazolo[1,5-a]pyridine](/img/structure/B3113177.png)